molecular formula C10H19NO3 B054581 Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 114214-69-6

Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

Numéro de catalogue B054581
Numéro CAS: 114214-69-6
Poids moléculaire: 201.26 g/mol
Clé InChI: HKIGXXRMJFUUKV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of compounds related to tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate involves several key steps starting from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. These reactants undergo a series of transformations to afford Schiff base compounds, which are characterized using spectroscopic methods such as FTIR, and NMR. The molecular structure of these compounds has been elucidated through X-ray crystallographic analysis, highlighting the presence of intramolecular hydrogen bonds and confirming their structural integrity (Çolak, Karayel, Buldurun, & Turan, 2021).

Molecular Structure Analysis

The molecular structure of related compounds is stabilized by intramolecular hydrogen bonds. X-ray crystallography reveals that these compounds crystallize in specific space groups with detailed molecular geometry. For example, one compound was found to crystallize in the monoclinic space group P21/c, with the molecular structure being stabilized by two O—H⋯N and O—H⋯O intramolecular hydrogen bonds, demonstrating the significance of non-covalent interactions in determining the structure (Çolak et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate derivatives involves several key transformations, including Schiff base formation and reactions with electrophilic and nucleophilic reagents. These transformations are pivotal for the synthesis of biologically active compounds and demonstrate the versatility of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate as a synthetic intermediate (Moskalenko & Boev, 2014).

Applications De Recherche Scientifique

  • Synthesis and Antiinflammatory Activities : A study by Ikuta et al. (1987) synthesized compounds related to Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, which exhibited anti-inflammatory and analgesic properties. These compounds were evaluated as dual inhibitors of prostaglandin and leukotriene synthesis, showing comparable anti-inflammatory activities to indomethacin but with reduced ulcerogenic effects (Ikuta et al., 1987).

  • Enantioselective Nitrile Anion Cyclization : Chung et al. (2005) described an efficient synthesis of N-tert-butyl disubstituted pyrrolidines using a nitrile anion cyclization strategy. This method achieved high yields and enantioselectivity, illustrating the utility of tert-butyl pyrrolidine derivatives in synthesizing chiral pyrrolidine compounds (Chung et al., 2005).

  • Crystal Structure Analysis : Weber et al. (1995) reported on the crystal structure of a compound related to Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. This research provides insights into the stereochemistry and molecular conformation of such compounds (Weber et al., 1995).

  • Coupling Reactions with Arylboronic Acids : A study by Wustrow and Wise (1991) demonstrated the coupling of tert-butylcarbonyl pyridine derivatives with arylboronic acids. This synthesis approach could be relevant for the modification and functionalization of Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (Wustrow & Wise, 1991).

  • Synthesis of Pyrrolidine Azasugars : Huang Pei-qiang (2011) conducted a synthesis of protected polyhydroxylated pyrrolidine, a key intermediate for pyrrolidine azasugars. This synthesis started with a compound similar to Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, indicating its utility in synthesizing complex pyrrolidine derivatives (Huang Pei-qiang, 2011).

Safety And Hazards

The safety information available suggests that exposure to Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment should be used and adequate ventilation should be ensured . The compound has hazard statements H315, H319, H335, indicating it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name

tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h8,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIGXXRMJFUUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60412261
Record name tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60412261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

CAS RN

114214-69-6
Record name tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60412261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a boiled solution of pyrrolidin-3-ylmethanol (Preparation 64, 52.4 g, 0.518 mol, 1 eq) in THF (200 mL) was added dropwise under stirring a solution of di-tert-butyl carbonate (114.2 g, 0.523 mol, 1.01 eq) in THF (100-10 mL) during 1.5 h. After carbon dioxide evolution ceased, the mixture was refluxed for 2.5-3 h and cooled to give a yellowish solution. Solvents were removed on a rotary evaporator from this solution. Yellowish viscous oily residue was vacuum-dried to constant weight to give title compound (104 g, 0.518 mol, 100%).
Quantity
52.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
114.2 g
Type
reactant
Reaction Step Two
Name
Quantity
55 (± 45) mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

To an ice cooled solution of 1-Boc-pyrrolidine-3-carboxylic acid (1 g, 4.64 mmol) in dry tetrahydrofuran (6 ml) Borane-methyl sulfide complex (2M in tetrahydrofuran) (3.48 ml, 6.96 mmol) was added dropwise the under N2 atmosphere The reaction mixture was stirred overnight at room temperature. NaHCO3 sat. sol. (20 ml) was added and the resulting mixture was stirred for 30 min. The mixture was extracted with ethylacetate (3×20 ml). Collected organics after solvent evaporation afforded the title compound (D39) (1.02 g)
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Reactant of Route 4
Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Reactant of Route 5
Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

Citations

For This Compound
12
Citations
L He, D Li, C Zhang, P Bai, L Chen - Bioorganic & medicinal chemistry …, 2017 - Elsevier
Described as a Btk inhibitor, ibrutinib also potently inhibits Bmx and EGFR, two good targets for lung cancer. Owing to its high CLogP (4.07) and low aqueous solubility (<0.01 mg/ml), …
Number of citations: 9 www.sciencedirect.com
NA Anderson, IB Campbell, BJ Fallon… - Organic & …, 2016 - pubs.rsc.org
A diastereoselective synthesis of (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid (1), a potential …
Number of citations: 24 pubs.rsc.org
CR Wellaway, P Bamborough… - Journal of Medicinal …, 2020 - ACS Publications
The bromodomain and extraterminal domain (BET) family of epigenetic regulators comprises four proteins (BRD2, BRD3, BRD4, BRDT), each containing tandem bromodomains. To …
Number of citations: 35 pubs.acs.org
FW Goldberg, JG Kettle, GM Lamont… - Journal of Medicinal …, 2022 - ACS Publications
Due to increased reliance on glycolysis, which produces lactate, monocarboxylate transporters (MCTs) are often upregulated in cancer. MCT4 is associated with the export of lactic acid …
Number of citations: 6 pubs.acs.org
P Vianello, L Sartori, F Amigoni, A Cappa… - Journal of Medicinal …, 2017 - ACS Publications
The balance of methylation levels at histone H3 lysine 4 (H3K4) is regulated by KDM1A (LSD1). KDM1A is overexpressed in several tumor types, thus representing an emerging target …
Number of citations: 65 pubs.acs.org
D Bardiot, L Vangeel, M Koukni, P Arzel, M Zwaagstra… - Molecules, 2022 - mdpi.com
The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, has led to a pandemic, that continues to be a huge public health burden. …
Number of citations: 3 www.mdpi.com
CL Cioffi, P Muthuraman, A Raja, A Varadi… - Journal of medicinal …, 2020 - ACS Publications
Accumulation of cytotoxic lipofuscin bisretinoids may contribute to atrophic age-related macular degeneration (AMD) pathogenesis. Retinal bisretinoid synthesis depends on the influx of …
Number of citations: 8 pubs.acs.org
C Zhang, H Pei, J He, J Zhu, W Li, T Niu… - European Journal of …, 2019 - Elsevier
A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized as reversible BTK inhibitors, and evaluated their kinase selectivity, anti-proliferation against the B-cell …
Number of citations: 22 www.sciencedirect.com
M Koukni, P Arzel, M Zwaagstra, H Lyoo, P Wanningen… - 2022 - discovery.dundee.ac.uk
The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, has led to a pandemic, that continues to be a huge public health burden. …
Number of citations: 2 discovery.dundee.ac.uk
NA Anderson, IB Campbell, BJ Fallon, SM Lynn, S JF… - scholar.archive.org
Page 17 13C NMR (11) Page 18 1H NMR (12) Page 19 1H NMR and 13C NMR (14) Page 20 1H NMR and 13C NMR (15) Page 21 1H NMR and 13C NMR (17) Page 22 1H NMR (18a…
Number of citations: 0 scholar.archive.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.